N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 120181-23-9
VCID: VC20870438
InChI: InChI=1S/C11H14N2O3S2/c1-5-6(2)9(14)7(3)10-8(5)12-11(17-10)13-18(4,15)16/h14H,1-4H3,(H,12,13)
SMILES: CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C
Molecular Formula: C11H14N2O3S2
Molecular Weight: 286.4 g/mol

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide

CAS No.: 120181-23-9

Cat. No.: VC20870438

Molecular Formula: C11H14N2O3S2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide - 120181-23-9

Specification

CAS No. 120181-23-9
Molecular Formula C11H14N2O3S2
Molecular Weight 286.4 g/mol
IUPAC Name N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
Standard InChI InChI=1S/C11H14N2O3S2/c1-5-6(2)9(14)7(3)10-8(5)12-11(17-10)13-18(4,15)16/h14H,1-4H3,(H,12,13)
Standard InChI Key SEMBQAAHUGDVKT-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C
Canonical SMILES CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator